Oxyphenisatin Acetate

説明

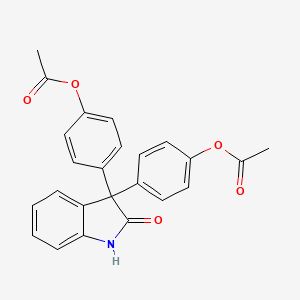

Structure

2D Structure

3D Structure

特性

IUPAC Name |

[4-[3-(4-acetyloxyphenyl)-2-oxo-1H-indol-3-yl]phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO5/c1-15(26)29-19-11-7-17(8-12-19)24(18-9-13-20(14-10-18)30-16(2)27)21-5-3-4-6-22(21)25-23(24)28/h3-14H,1-2H3,(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHPUXYRXPHEJDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C2(C3=CC=CC=C3NC2=O)C4=CC=C(C=C4)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023411 | |

| Record name | Oxyphenisatin acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115-33-3 | |

| Record name | Contax | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxyphenisatin Acetate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxyphenisatin acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14627 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OXYPHENISATIN ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117186 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | OXYPHENISATIN ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59687 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxyphenisatin acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxyphenisatine di(acetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.712 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXYPHENISATIN ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0Y1YAL65X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Oxyphenisatin Acetate in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms through which oxyphenisatin acetate (B1210297) exerts its anticancer effects. The document synthesizes findings from recent research, focusing on the compound's impact on signaling pathways, cell viability, and cellular morphology in various cancer cell lines. Detailed experimental protocols and quantitative data are presented to support the described mechanisms.

Core Mechanism: Induction of Oncosis via TRPM4 Poisoning in Triple-Negative Breast Cancer

Recent studies have elucidated a primary mechanism of action for oxyphenisatin acetate in triple-negative breast cancer (TNBC) cells, identifying the transient receptor potential melastatin member 4 (TRPM4) ion channel as a direct target.[1][2][3][4] this compound, and its structural analog bisacodyl, exhibit potent antiproliferative activity by poisoning TRPM4, which leads to a non-apoptotic form of cell death known as oncosis.[1][2][3][4]

Oncosis is characterized by cellular and nuclear swelling, membrane blebbing, mitochondrial dysfunction, and depletion of ATP.[1][2][4] This is in contrast to apoptosis, which involves cell shrinkage and the formation of apoptotic bodies.[1] The expression of TRPM4 in cancer cells is a key determinant of sensitivity to this compound.[1][2][3] TNBC cell lines with endogenous TRPM4 expression (MDA-MB468, BT549, HS578T) are sensitive to the compound, while those lacking TRPM4 (MDA-MB231, MDA-MB436) are resistant.[1][2] Ectopic expression of TRPM4 in resistant cells sensitizes them to this compound.[1][2] Furthermore, acute exposure to this compound leads to the rapid degradation of TRPM4 through the ubiquitin-proteasome system.[2]

Caption: TRPM4-mediated oncosis induced by this compound.

Alternative Mechanism: Induction of a Cell Starvation Response

In other cancer cell contexts, particularly estrogen receptor-positive (ER+) breast cancer cell lines like MCF7 and T47D, this compound triggers a multifaceted cell starvation response.[5] This response involves the inhibition of protein synthesis, activation of autophagy, mitochondrial dysfunction, and ultimately, apoptosis.[5]

This mechanism is initiated by the rapid phosphorylation of the eukaryotic translation initiation factor 2α (eIF2α) kinases, GCN2 and PERK.[5] This leads to a selective inhibition of translation.[5] Concurrently, this compound activates AMP-activated protein kinase (AMPK) and reduces the phosphorylation of mammalian target of rapamycin (B549165) (mTOR) substrates, p70S6K and 4E-BP1.[5] This signaling cascade is characteristic of a cellular response to nutrient deprivation.

The sustained starvation response leads to mitochondrial dysfunction and the generation of reactive oxygen species (ROS).[5] In ER+ cells, this culminates in the induction of TNFα expression and degradation of its receptor, TNFR1, suggesting an autocrine loop of receptor-mediated apoptosis.[5]

Caption: Cell starvation response pathway initiated by this compound.

Quantitative Data Summary

| Cell Line | Cancer Type | IC50 (µM) at 72h | Key Observations |

| MDA-MB468 | Triple-Negative Breast Cancer | ~1 | Sensitive to this compound, expresses TRPM4, undergoes oncosis. |

| BT549 | Triple-Negative Breast Cancer | ~1 | Sensitive to this compound, expresses TRPM4, undergoes oncosis. |

| HS578T | Triple-Negative Breast Cancer | ~10 | Moderately sensitive to this compound, expresses TRPM4, undergoes oncosis. |

| MDA-MB231 | Triple-Negative Breast Cancer | >30 | Resistant to this compound, does not express TRPM4. |

| MDA-MB436 | Triple-Negative Breast Cancer | >30 | Resistant to this compound, does not express TRPM4. |

| MCF7 | ER+ Breast Cancer | Not specified | Sensitive to this compound, undergoes a cell starvation response leading to apoptosis.[5] |

| T47D | ER+ Breast Cancer | Not specified | Sensitive to this compound, undergoes a cell starvation response leading to apoptosis.[5] |

Note: IC50 values for TNBC cell lines are estimated from graphical data presented in Mizunuma et al., 2024.

Detailed Experimental Protocols

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

-

Lysis and Luminescence Measurement: Add CellTiter-Glo 2.0 reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Data Analysis: Measure luminescence using a plate reader. The results are expressed as a percentage of the viability of untreated control cells. IC50 values are calculated using non-linear regression analysis.

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound for the desired time points.

-

Staining: Stain the cells with Hoechst 33342 to visualize the nuclei and a marker for cell viability (e.g., propidium (B1200493) iodide) or morphology (e.g., phalloidin (B8060827) for actin filaments).

-

Imaging: Acquire images using a high-resolution fluorescence microscope.

-

Analysis: Observe and quantify morphological changes characteristic of oncosis (cell and nuclear swelling, membrane blebbing) or apoptosis (cell shrinkage, chromatin condensation, apoptotic bodies).

-

Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., TRPM4, p-eIF2α, total eIF2α, p-AMPK, total AMPK).

-

Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Caption: Workflow to validate the role of TRPM4 in this compound's mechanism.

Conclusion

This compound demonstrates potent anticancer activity through at least two distinct mechanisms, the prevalence of which appears to be dependent on the cancer cell type and its specific molecular characteristics. In TNBC, it acts as a poison for the TRPM4 ion channel, inducing a non-apoptotic, oncotic cell death. In other contexts, such as ER+ breast cancer, it triggers a cell starvation response that culminates in autophagy and apoptosis. The identification of TRPM4 as a direct target offers a predictive biomarker for the therapeutic efficacy of this compound and presents a novel approach for the treatment of TRPM4-expressing cancers.[1][2][3] Further research is warranted to fully elucidate the interplay between these mechanisms and to explore the therapeutic potential of this compound in a broader range of malignancies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Acetalax (this compound, NSC 59687) and Bisacodyl Cause Oncosis in Triple-Negative Breast Cancer Cell Lines by Poisoning the Ion Exchange Membrane Protein TRPM4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. This compound (NSC 59687) triggers a cell starvation response leading to autophagy, mitochondrial dysfunction, and autocrine TNFα-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Tale of Two Targets: The Historical Trajectory and Renewed Interest in Oxyphenisatin Acetate

For decades, oxyphenisatin acetate (B1210297) was a widely utilized over-the-counter laxative, providing relief for constipation. However, its therapeutic journey took a sharp turn in the early 1970s when mounting evidence linked the compound to severe liver toxicity, leading to its withdrawal from markets worldwide. Now, decades later, this once-maligned drug is experiencing a resurgence in the scientific community, not as a cathartic, but as a potential targeted therapy for aggressive forms of cancer. This technical guide delves into the historical context of oxyphenisatin acetate's use, its fall from grace, and its modern-day reappraisal as a promising anti-cancer agent.

From Constipation Relief to Hepatotoxic Culprit: The Laxative Era

This compound belongs to the diphenylmethane (B89790) class of stimulant laxatives. Its primary function was to increase intestinal motility and promote bowel movements. The recommended oral dose for its diacetate form was approximately 10 mg.

Mechanism of Action as a Laxative

Initial hypotheses suggested that stimulant laxatives like this compound acted by irritating the intestinal mucosa, thereby triggering peristalsis. However, subsequent research revealed a more nuanced mechanism. A key study demonstrated that diphenolic laxatives, including oxyphenisatin, do not primarily stimulate mucosal adenylate cyclase, a common pathway for secretion. Instead, their principal mode of action is to augment epithelial permeability in the intestine. This increased permeability likely alters fluid and electrolyte transport, contributing to the laxative effect.

The Shadow of Hepatotoxicity

The widespread use of this compound began to unravel as case reports of severe liver damage in patients using the laxative emerged. These reports detailed instances of jaundice, chronic active hepatitis, and cirrhosis. A prospective controlled study involving 29 patients with active chronic hepatitis further solidified the link between oxyphenisatin ingestion and liver disease. The growing body of evidence prompted regulatory agencies to act. In the United States, the Food and Drug Administration (FDA) withdrew its approval for all drug products containing this compound on February 1, 1972, citing its association with hepatitis and jaundice.[1] Similar withdrawals followed in other countries, including Australia.[2]

While precise incidence rates from large-scale epidemiological studies are scarce in the available historical literature, the numerous case reports and the findings from prospective studies were sufficient to establish a causal relationship between the drug and severe liver adverse events, ultimately leading to its market removal.

A Phoenix from the Ashes: Re-emergence as an Anti-Cancer Agent

For nearly half a century, this compound remained a cautionary tale in pharmacovigilance. However, recent high-throughput screening efforts to identify new anti-cancer compounds have brought this molecule back into the spotlight, revealing a novel mechanism of action against a particularly challenging foe: triple-negative breast cancer (TNBC).

Targeting the TRPM4 Ion Channel in Triple-Negative Breast Cancer

Modern research has identified this compound, now often referred to as Acetalax in this context, as a potent inhibitor of the Transient Receptor Potential Melastatin member 4 (TRPM4) ion channel. TRPM4 is a calcium-activated, non-selective cation channel that plays a role in various physiological processes. Notably, it is often overexpressed in TNBC cells.

The proposed anti-cancer mechanism involves the "poisoning" of the TRPM4 channel by this compound. This disruption of the channel's function leads to a cascade of events culminating in a form of programmed cell death known as oncosis.

The Oncosis Induction Pathway

Oncosis is a form of necrotic cell death characterized by cellular swelling, membrane blebbing, and eventual lysis. The inhibition of TRPM4 by this compound triggers the following sequence of events:

-

TRPM4 Inhibition: this compound directly interacts with and inhibits the function of the TRPM4 ion channel on the surface of TNBC cells.

-

Ion Imbalance: This inhibition disrupts the normal flow of ions across the cell membrane, leading to an intracellular ionic imbalance.

-

Cellular Swelling (Oncosis): The osmotic dysregulation causes the cell to take on water, leading to significant swelling of the cytoplasm and organelles.

-

Membrane Blebbing and Lysis: The cellular swelling progresses to the formation of membrane blebs and ultimately results in the rupture of the cell membrane, releasing cellular contents and triggering an inflammatory response.

This targeted induction of oncosis in cancer cells that overexpress TRPM4 presents a promising new therapeutic strategy for TNBC, a cancer subtype with limited treatment options.

Data Presentation

Due to the historical nature of its use as a laxative and the subsequent focus on case reports of toxicity, comprehensive quantitative data from large, controlled clinical trials on the efficacy and safety of this compound is limited. The following tables summarize the available qualitative and semi-quantitative information.

| Parameter | Description | Source(s) |

| Therapeutic Use | Laxative for the treatment of constipation. | General historical pharmaceutical literature. |

| Dosage (as diacetate) | Recommended oral dose of 10 mg. | Hart & McColl, 1968 |

| Mechanism of Action | Augments intestinal epithelial permeability. | Farack & Nell, 1984 |

| Clinical Efficacy | Widely used, suggesting perceived efficacy, but specific quantitative data from controlled trials is lacking in the reviewed literature. | Historical context. |

Table 1: Summary of this compound Use as a Laxative

| Adverse Effect | Description | Source(s) |

| Hepatotoxicity | Associated with jaundice, chronic active hepatitis, and cirrhosis. | Multiple case reports and a prospective controlled study.[3][4][5][6][7][8] |

| Incidence | Precise incidence rates are not well-documented in large-scale studies. However, a prospective study of 29 patients with active chronic hepatitis identified a significant association with oxyphenisatin ingestion. | Cooksley, Cowen, & Powell, 1973[3] |

| Regulatory Action | Withdrawn from the U.S. market by the FDA on February 1, 1972. | Federal Register, 1998[1] |

Table 2: Summary of this compound Hepatotoxicity

Experimental Protocols

Key Experiment: Generation of Acetalax-Resistant Cancer Cell Lines

To investigate the mechanism of action and resistance to this compound (Acetalax) in cancer cells, researchers have developed resistant cell lines. The following is a generalized protocol based on published methods:

-

Cell Seeding: Parental cancer cell lines (e.g., triple-negative breast cancer lines) are seeded in appropriate cell culture dishes.

-

Initial Drug Exposure: The cells are treated with a low concentration of Acetalax.

-

Stepwise Dose Escalation: Surviving cells are allowed to proliferate and are then subcultured into fresh medium containing a slightly higher concentration of Acetalax.

-

Iterative Selection: This process of dose escalation and cell selection is repeated over several weeks to months.

-

Resistance Confirmation: The resulting cell line is tested for its resistance to Acetalax by comparing its IC50 (half-maximal inhibitory concentration) value to that of the original parental cell line. A significantly higher IC50 value indicates the successful generation of a resistant cell line.

Key Experiment: TRPM4 Knockout Using CRISPR/Cas9

To confirm the role of TRPM4 as the target of this compound, researchers have utilized CRISPR/Cas9 gene-editing technology to create TRPM4 knockout cancer cell lines.

-

Guide RNA Design: Single-guide RNAs (sgRNAs) are designed to target a specific exon of the TRPM4 gene.

-

Vector Construction: The sgRNAs are cloned into a suitable expression vector that also contains the Cas9 nuclease gene.

-

Transfection: The CRISPR/Cas9 expression vector is introduced into the target cancer cells using a suitable transfection method.

-

Selection and Clonal Isolation: Cells that have been successfully transfected are selected (e.g., using an antibiotic resistance marker), and single-cell clones are isolated.

-

Knockout Verification: The genomic DNA of the isolated clones is sequenced to confirm the presence of mutations (insertions or deletions) in the TRPM4 gene that would lead to a non-functional protein. Western blotting is also performed to confirm the absence of TRPM4 protein expression.

-

Phenotypic Analysis: The TRPM4 knockout cells are then tested for their sensitivity to this compound to determine if the absence of the target protein confers resistance to the drug.

Mandatory Visualizations

References

- 1. The incidence of oxyphenisatin ingestion in active chronic hepatitis: a prospective controlled study of 29 patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Oxyphenisatin and liver damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oxyphenisatin and chronic active hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Generation of heterozygous (MRli003-A-3) and homozygous (MRli003-A-4) TRPM4 knockout human iPSC lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Liver damage induced by oxyphenisatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Chemical Properties of Oxyphenisatin Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyphenisatin acetate (B1210297), with the CAS number 115-33-3, is a diphenolic oxindole (B195798) derivative. Historically, it was utilized as a stimulant laxative but was later withdrawn from the market in many countries due to concerns about potential hepatotoxicity with long-term use. It functions as a prodrug, being deacetylated in the intestine to its active form, oxyphenisatin.[1][2][[“]][4] In recent years, oxyphenisatin acetate has garnered renewed interest within the scientific community for its potent anti-proliferative and anticancer activities, particularly against breast cancer cell lines.[[“]][5][6] This has spurred further investigation into its mechanisms of action, revealing complex cellular effects, including the induction of a cell starvation response and a novel form of cell death known as oncosis.[2][5] This technical guide provides an in-depth overview of its chemical properties, synthesis, and key biological mechanisms of action relevant to drug development.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[[“]][6][7] It is characterized by its poor solubility in water and most common organic solvents, a critical consideration for formulation and experimental design.[7]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| IUPAC Name | [4-[3-(4-acetyloxyphenyl)-2-oxo-1H-indol-3-yl]phenyl] acetate | [1][8] |

| CAS Number | 115-33-3 | [1][[“]][7] |

| Molecular Formula | C₂₄H₁₉NO₅ | [1][[“]] |

| Molecular Weight | 401.41 g/mol | [9] |

| Melting Point | 242 - 244 °C | [[“]][6][7] |

| Boiling Point | 566.5 ± 50.0 °C (Predicted) | [[“]][6] |

| Density | 1.282 ± 0.06 g/cm³ (Predicted) | [[“]][6] |

| Appearance | White to Off-White Crystalline Solid | [[“]][6][7] |

| Solubility | Practically Insoluble: Water, Ether, dilute HClSlightly Soluble: Alcohol, Chloroform, Ethyl Acetate, MethanolSoluble: DMSO (up to 80 mg/mL) | [[“]][4][6][7][10] |

| Storage | Store at -20°C or in a dry, sealed container at 2-8°C. | [[“]][8] |

Synthesis of this compound

The synthesis of this compound is a two-step process. The first step involves the acid-catalyzed condensation of isatin (B1672199) with phenol (B47542) to form the intermediate precursor, oxyphenisatin (3,3-bis(4-hydroxyphenyl)indolin-2-one). The second step is the diacylation of this precursor to yield the final product.

References

- 1. Acetalax (this compound, NSC 59687) and Bisacodyl Cause Oncosis in Triple-Negative Breast Cancer Cell Lines by Poisoning the Ion Exchange Membrane Protein TRPM4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acetalax (this compound, NSC 59687) and Bisacodyl Cause Oncosis in Triple-Negative Breast Cancer Cell Lines by Poisoning the Ion Exchange Membrane Protein TRPM4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. consensus.app [consensus.app]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. selleckchem.com [selleckchem.com]

An In-depth Technical Guide to the In Vitro Antiproliferative Activity of Oxyphenisatin Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antiproliferative properties of Oxyphenisatin Acetate (B1210297) (OXY), a compound originally developed as a laxative that has since been identified as a potent anti-cancer agent.[1][2] This document details its effects on various cancer cell lines, outlines the experimental protocols used for its evaluation, and explores its complex mechanisms of action, including the induction of a cell starvation response, apoptosis, and oncosis.

Quantitative Data on Antiproliferative Activity

Oxyphenisatin Acetate, the pro-drug of oxyphenisatin, has demonstrated significant antiproliferative activity across a range of cancer cell lines, with a particularly notable efficacy in breast cancer models.[3][4] Its activity is highly dependent on the cancer cell type, showing potent effects in estrogen receptor-alpha (ERα) positive lines and certain triple-negative breast cancer (TNBC) subtypes, while other lines remain resistant.[1][3][5][6]

| Cell Line | Cancer Type | Receptor Status | Observed Effect & Relative Sensitivity | Reference(s) |

| MCF7 | Breast Cancer | ERα Positive | Growth Inhibition (Sensitive) | [3][4][6][7] |

| T47D | Breast Cancer | ERα Positive | Growth Inhibition (Sensitive) | [3][4][6][7] |

| MDA-MB-468 | Breast Cancer | Triple-Negative (TNBC) | Growth Inhibition (Modest to Potent Activity) | [3][4][6][7] |

| HS578T | Breast Cancer | Triple-Negative (TNBC) | Growth Inhibition, Oncosis (Modest to Potent Activity) | [1][3][4][5] |

| BT549 | Breast Cancer | Triple-Negative (TNBC) | Oncosis (Sensitive) | [1][5] |

| MDA-MB-231 | Breast Cancer | Triple-Negative (TNBC) | No Activity (Resistant) | [3][6] |

| MDA-MB-436 | Breast Cancer | Triple-Negative (TNBC) | No Activity (Resistant) | [1][5] |

Experimental Protocols

The evaluation of this compound's antiproliferative effects relies on standardized in vitro assays. The following are detailed methodologies for two key experimental procedures.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8][9] Living cells with active metabolism reduce the yellow MTT substrate to a purple formazan (B1609692) product.[10][11]

Principle: The reduction of MTT is carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells.[9] The resulting insoluble formazan crystals are dissolved, and the absorbance of the solution is measured, which is directly proportional to the number of living, metabolically active cells.[8]

Methodology:

-

Cell Seeding: Harvest and count cells. Seed the cells in a 96-well flat-bottomed microtiter plate at a pre-determined optimal density (e.g., 1,000 to 100,000 cells per well) in a final volume of 100 µL of culture medium.[10] Include control wells with medium alone for background subtraction.

-

Incubation: Incubate the plate for 24 hours (or until cells adhere and resume growth) in a humidified incubator at 37°C with 5% CO2.[9]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of the compound to the appropriate wells. Include vehicle-treated wells (e.g., DMSO) as a negative control.

-

Exposure: Incubate the cells with the compound for the desired period (e.g., 24, 48, or 72 hours).[10]

-

MTT Addition: Following treatment, add 10 µL of MTT labeling reagent (typically 5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[9][11]

-

Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing the viable cells to convert the MTT into purple formazan crystals.[10]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[8][10] The plate can be placed on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

-

Data Acquisition: Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[8][9] A reference wavelength of >650 nm can be used to reduce background noise.[9]

-

Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells. Plot dose-response curves to determine the IC50 value (the concentration of the compound that inhibits cell proliferation by 50%).[1]

Western blotting is a technique used to detect specific proteins in a sample and is a conventional method for demonstrating the induction of apoptosis.[12] This is achieved by identifying key apoptosis markers, such as the cleavage of caspases and PARP, and changes in the expression of Bcl-2 family proteins.[13]

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a solid support membrane, and then probed with antibodies specific to the proteins of interest.

Methodology:

-

Cell Treatment and Lysis: Culture and treat cells with this compound for the desired time. Harvest the cells and wash with ice-cold PBS.[14] Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Incubate on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal loading of samples.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Run the gel to separate the proteins based on their molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for at least 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target apoptotic protein (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with a wash buffer (e.g., TBST) for 10 minutes each to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., HRP-conjugated goat anti-rabbit IgG) for 1-2 hours at room temperature.

-

Detection: After further washing, add a chemiluminescent substrate (ECL) to the membrane. Capture the signal using an imaging system or X-ray film.

-

Analysis: Analyze the resulting bands. The appearance of cleaved forms of caspases or PARP, or a decrease in anti-apoptotic proteins like Bcl-2, indicates the induction of apoptosis. Normalize band intensity to a loading control (e.g., β-actin or GAPDH) for quantitative analysis.

Mechanism of Action

The antiproliferative activity of this compound is multifaceted, involving the induction of a cellular starvation response and programmed cell death through distinct pathways depending on the cancer cell type.[15]

In several breast cancer cell lines, this compound triggers a response akin to nutrient deprivation.[4][15] This effect is associated with a selective inhibition of protein synthesis.[4][16]

Key molecular events include:

-

eIF2α Phosphorylation: Rapid phosphorylation of the eukaryotic translation initiation factor 2α (eIF2α) kinases, GCN2 and PERK, which are sensors of nutrient stress.[4]

-

AMPK Activation: Activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3][4]

-

mTOR Inhibition: Subsequent reduction in the phosphorylation of mammalian target of rapamycin (B549165) (mTOR) substrates, such as p70S6K and 4E-BP1.[3][4]

The activation of AMPK and inhibition of the mTOR pathway collectively halt protein synthesis and cell growth, contributing significantly to the antiproliferative effects of the compound.[3]

This compound induces cell death through at least two distinct mechanisms:

-

Apoptosis: Treatment is associated with the activation of both intrinsic (mitochondrial) and extrinsic apoptotic pathways.[2][4] In ER-positive MCF7 and T47D cells, OXY specifically induces the expression of Tumor Necrosis Factor-alpha (TNFα) and the degradation of its receptor, TNFR1, indicating an autocrine-mediated apoptosis.[4][15][17] This process is also linked to mitochondrial dysfunction and the generation of reactive oxygen species (ROS).[4][15]

-

Oncosis in TNBC: In sensitive TNBC cell lines (e.g., MDA-MB-468, BT549), this compound causes oncosis, a form of necrotic cell death characterized by cellular swelling, membrane blebbing, mitochondrial dysfunction, and ATP depletion.[1][5][18] This effect is mediated by the poisoning of the ion exchange membrane protein TRPM4 (Transient Receptor Potential Melastatin 4).[1][5][19] The expression level of TRPM4 in cancer cells is a predictor of sensitivity to this compound, making it a potential biomarker for this novel therapeutic approach.[5][19]

References

- 1. Acetalax (this compound, NSC 59687) and Bisacodyl Cause Oncosis in Triple-Negative Breast Cancer Cell Lines by Poisoning the Ion Exchange Membrane Protein TRPM4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound (NSC 59687) triggers a cell starvation response leading to autophagy, mitochondrial dysfunction, and autocrine TNFα-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acetalax (this compound, NSC 59687) and Bisacodyl Cause Oncosis in Triple-Negative Breast Cancer Cell Lines by Poisoning the Ion Exchange Membrane Protein TRPM4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]

- 15. [논문]this compound (NSC 59687) triggers a cell starvation response leading to autophagy, mitochondrial dysfunction, and autocrine TNFα-mediated apoptosis [scienceon.kisti.re.kr]

- 16. medkoo.com [medkoo.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. aacrjournals.org [aacrjournals.org]

- 19. aacrjournals.org [aacrjournals.org]

Oxyphenisatin Acetate as a Prodrug of Oxyphenisatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyphenisatin acetate (B1210297), a diacetylated derivative of oxyphenisatin, has a historical background as a laxative agent. Its clinical use was discontinued (B1498344) due to concerns of hepatotoxicity.[1][2] However, recent investigations have unveiled its potential as an anti-cancer agent, functioning as a prodrug that releases the active compound, oxyphenisatin. This guide provides a comprehensive technical overview of oxyphenisatin acetate, focusing on its biotransformation, mechanisms of action, and the experimental methodologies used to characterize its properties. The document details its effects on key cellular signaling pathways, including the PERK/eIF2α and AMPK/mTOR pathways, which are crucial for its anti-proliferative activities.

Introduction

This compound is the prodrug of oxyphenisatin (3,3-bis(4-hydroxyphenyl)-1H-indol-2-one).[3] It was formerly used as a stimulant laxative but was withdrawn from the market in many countries in the early 1970s due to associations with liver damage.[1] More recently, oxyphenisatin and its acetate prodrug have been reinvestigated for their anti-proliferative effects in various cancer cell lines.[4] The prodrug strategy enhances the therapeutic potential of oxyphenisatin, and understanding its conversion to the active form is critical for its development as a therapeutic agent. This guide synthesizes the available technical information on this compound's role as a prodrug, its pharmacological effects, and the methodologies for its study.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its active metabolite, oxyphenisatin, is presented in Table 1.

| Property | This compound | Oxyphenisatin |

| IUPAC Name | 4-{3-[4-(acetyloxy)phenyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}phenyl acetate | 3,3-bis(4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one |

| Molecular Formula | C24H19NO5 | C20H15NO3 |

| Molecular Weight | 401.4 g/mol [5] | 317.3 g/mol [6] |

| CAS Number | 115-33-3[5] | 125-13-3[1] |

| Appearance | Solid | Solid |

| Solubility | Soluble in DMSO | Data not readily available |

Biotransformation of this compound

This compound is hydrolyzed in the body to release two molecules of acetic acid and the active drug, oxyphenisatin. This conversion is likely mediated by esterase enzymes present in the plasma and various tissues, including the liver.

Pharmacology and Mechanism of Action

Laxative Effect

The active metabolite, oxyphenisatin, acts as a stimulant laxative by increasing the motility of the intestines. Its mechanism is thought to involve augmenting epithelial permeability rather than stimulating mucosal adenylate cyclase.[7]

Anti-cancer Activity

Recent studies have demonstrated that this compound possesses anti-proliferative activity against various cancer cell lines. The proposed mechanism involves the induction of a cellular starvation response, leading to:

-

Autophagy: A cellular process of self-digestion of damaged organelles and proteins.

-

Mitochondrial Dysfunction: Impairment of mitochondrial function, a key regulator of cell death.

-

Apoptosis: Programmed cell death.

These effects are mediated through the modulation of key signaling pathways.

Signaling Pathways

PERK/eIF2α Pathway

This compound has been shown to induce the phosphorylation of PERK (Protein kinase R-like endoplasmic reticulum kinase) and eIF2α (eukaryotic initiation factor 2 alpha). This signaling cascade is a component of the unfolded protein response (UPR), which is activated by endoplasmic reticulum (ER) stress. Activation of this pathway can lead to a global shutdown of protein synthesis and the selective translation of stress-responsive genes, including those involved in apoptosis.[8][9][10][11][12]

AMPK/mTOR Pathway

This compound also activates AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[4][13][14][15][16] Activated AMPK can inhibit the mammalian target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth and proliferation. Inhibition of mTOR signaling can induce autophagy and suppress protein synthesis, contributing to the anti-cancer effects of this compound.

Quantitative Data

Table 2: Hypothetical Pharmacokinetic Parameters of Oxyphenisatin Following Oral Administration of this compound in Rats (20 mg/kg)

| Parameter | Value | Unit |

| Cmax (Maximum Plasma Concentration) | Data not available | ng/mL |

| Tmax (Time to Cmax) | Data not available | h |

| AUC (Area Under the Curve) | Data not available | ng·h/mL |

| t1/2 (Half-life) | Data not available | h |

| Oral Bioavailability of Oxyphenisatin | Data not available | % |

Table 3: In Vitro Anti-proliferative Activity of this compound

| Cell Line | IC50 (Concentration for 50% inhibition) | Reference |

| MCF7 (Breast Cancer) | Data not available | |

| T47D (Breast Cancer) | Data not available | |

| MDA-MB-468 (Breast Cancer) | Data not available | |

| Hs578t (Breast Cancer) | Data not available |

Experimental Protocols

The following are detailed, generalized protocols for the investigation of this compound as a prodrug.

Protocol for In Vitro Hydrolysis in Simulated Gastrointestinal Fluids

Objective: To assess the chemical stability and non-enzymatic hydrolysis of this compound in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).[17][18][19][20][21]

Materials:

-

This compound

-

Simulated Gastric Fluid (SGF), USP recipe (without pepsin)

-

Simulated Intestinal Fluid (SIF), USP recipe (without pancreatin)

-

HPLC-grade acetonitrile (B52724), methanol, and water

-

Formic acid or acetic acid

-

Analytical balance, vortex mixer, incubating shaker, HPLC-UV or LC-MS/MS system

Procedure:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or DMSO.

-

Prepare SGF (pH 1.2) and SIF (pH 6.8) without enzymes.

-

Spike the stock solution into pre-warmed SGF and SIF to a final concentration of 10 µg/mL.

-

Incubate the solutions at 37°C with gentle shaking.

-

At specified time points (e.g., 0, 15, 30, 60, 120 minutes for SGF; 0, 1, 2, 4, 6 hours for SIF), withdraw aliquots of the reaction mixture.

-

Immediately quench the reaction by adding an equal volume of cold acetonitrile to precipitate any proteins and stop further degradation.

-

Centrifuge the samples to pellet any precipitates.

-

Analyze the supernatant for the concentrations of this compound and oxyphenisatin using a validated HPLC or LC-MS/MS method.

-

Calculate the percentage of this compound remaining and the percentage of oxyphenisatin formed at each time point.

Protocol for In Vitro Enzymatic Hydrolysis using Liver S9 Fraction

Objective: To determine the rate of enzymatic conversion of this compound to oxyphenisatin by liver enzymes.[22][23][24][25]

Materials:

-

This compound

-

Rat or human liver S9 fraction

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

HPLC-grade solvents

-

Incubating shaker, centrifuge, LC-MS/MS system

Procedure:

-

Prepare a stock solution of this compound.

-

Thaw the liver S9 fraction on ice.

-

Prepare an incubation mixture containing phosphate buffer and the S9 fraction (e.g., 1 mg/mL protein concentration).

-

Pre-warm the incubation mixture to 37°C.

-

Initiate the reaction by adding the this compound stock solution to a final concentration of 1 µM.

-

Incubate at 37°C with shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots and quench the reaction with 2-3 volumes of cold acetonitrile containing an internal standard.

-

Vortex and centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining this compound and the formed oxyphenisatin.

-

Calculate the half-life (t1/2) and intrinsic clearance (CLint) of this compound.

Protocol for In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile and oral bioavailability of oxyphenisatin following oral administration of this compound.[26][27][28][29]

Materials:

-

This compound

-

Sprague-Dawley rats (male, 200-250 g)

-

Vehicle for oral administration (e.g., 0.5% methylcellulose)

-

Blood collection tubes (e.g., with K2EDTA)

-

Centrifuge, LC-MS/MS system

Procedure:

-

Fast the rats overnight with free access to water.

-

Administer this compound orally by gavage at a dose of 20 mg/kg.

-

Collect blood samples (approx. 200 µL) from the tail vein at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

-

Immediately place blood samples into EDTA-containing tubes and centrifuge to obtain plasma.

-

Store plasma samples at -80°C until analysis.

-

For bioavailability determination, a separate group of rats should receive an intravenous (IV) administration of oxyphenisatin.

-

Extract oxyphenisatin and this compound from plasma samples using protein precipitation or liquid-liquid extraction.

-

Quantify the concentrations of both compounds using a validated LC-MS/MS method.

-

Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.

-

Calculate the absolute oral bioavailability of oxyphenisatin from the prodrug.

Protocol for HPLC/LC-MS-MS Analysis

Objective: To quantify this compound and oxyphenisatin in biological matrices.[1][3][5][30][31][32][33]

Instrumentation:

-

HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the two analytes (e.g., starting with 95% A, ramping to 95% B).

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive or negative electrospray ionization (to be optimized).

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: To be determined by infusing standard solutions of this compound and oxyphenisatin.

Procedure:

-

Prepare calibration standards and quality control samples by spiking known concentrations of this compound and oxyphenisatin into the blank biological matrix.

-

Process the plasma samples, calibration standards, and quality controls as described in the in vivo protocol (e.g., protein precipitation).

-

Inject the processed samples onto the LC-MS/MS system.

-

Integrate the peak areas for the MRM transitions of each analyte and the internal standard.

-

Construct a calibration curve and determine the concentrations of the analytes in the unknown samples.

Conclusion

This compound serves as a prodrug for the pharmacologically active oxyphenisatin. While its historical use as a laxative was curtailed by safety concerns, its potential as an anti-cancer agent warrants further investigation. The biotransformation to its active form and its subsequent effects on critical cellular signaling pathways like PERK/eIF2α and AMPK/mTOR are central to its mechanism of action. The methodologies outlined in this guide provide a framework for the detailed preclinical evaluation of this compound, which is essential for any future consideration of its therapeutic utility. A thorough characterization of its pharmacokinetic and pharmacodynamic properties will be crucial in assessing its risk-benefit profile.

References

- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. Oxyphenisatin and liver damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of oxyphenisatine and its total ester derivatives content in fermented green plum by ultra performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scienceopen.com [scienceopen.com]

- 6. Isolation, characterization, identification and quantification of 6-F oxyphenisatin dipropionate, a novel illegal additive, from a fruit-flavored jelly - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of action of diphenolic laxatives: the role of adenylate cyclase and mucosal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular Pathways: The PERKs and Pitfalls of Targeting the Unfolded Protein Response in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Induction of the PERK-eIF2α-ATF4 Pathway in M1 Macrophages under Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PERK-Olating Through Cancer: A Brew of Cellular Decisions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Induction of the PERK-eIF2α-ATF4 Pathway in M1 Macrophages under Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. AMP-activated protein kinase: a target for drugs both ancient and modern - PMC [pmc.ncbi.nlm.nih.gov]

- 14. AMPK: A Target for Drugs and Natural Products With Effects on Both Diabetes and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. How do AMPK activators target the intestines? [synapse.patsnap.com]

- 16. AMPK activators: mechanisms of action and physiological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Chemical Stability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 18. digital.csic.es [digital.csic.es]

- 19. sygnaturediscovery.com [sygnaturediscovery.com]

- 20. researchgate.net [researchgate.net]

- 21. dovepress.com [dovepress.com]

- 22. Making sure you're not a bot! [bjpharm.org.uk]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 27. jfda-online.com [jfda-online.com]

- 28. vivo oral absorption: Topics by Science.gov [science.gov]

- 29. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]

- 30. ovid.com [ovid.com]

- 31. US20080206883A1 - Hplc method for separation and detection of hydromorphone and related opioid pharmacophores - Google Patents [patents.google.com]

- 32. agilent.com [agilent.com]

- 33. mass-spec.stanford.edu [mass-spec.stanford.edu]

Early Studies on Oxyphenisatin Acetate Hepatotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyphenisatin acetate (B1210297) was a widely used laxative in the mid-20th century. However, numerous reports emerged in the late 1960s and early 1970s linking the drug to severe liver toxicity, often presenting as acute hepatitis or a more insidious chronic active hepatitis.[1] This led to its eventual withdrawal from the market in many countries. This technical guide provides an in-depth review of the early clinical studies that characterized the hepatotoxicity of oxyphenisatin acetate, with a focus on the clinical data, diagnostic methods of the era, and the pathological findings. Due to the withdrawal of the drug, extensive mechanistic studies are lacking; therefore, this guide focuses on the critical clinical evidence that led to its discontinuation.

Clinical and Pathological Features of this compound-Induced Hepatotoxicity

The predominant form of liver injury reported with this compound was chronic active hepatitis, a condition characterized by ongoing liver inflammation that can lead to cirrhosis.[1][2] An acute hepatitis-like presentation also occurred.[1] The onset of symptoms was often insidious, developing after one to two years of daily ingestion of laxatives containing the compound.

Key Clinical Manifestations:

-

Jaundice: A common presenting sign.

-

Fatigue and Malaise: Non-specific symptoms that often preceded jaundice.

-

Hepatomegaly: Enlargement of the liver was a frequent finding on physical examination.

-

Splenomegaly and Spider Angiomas: These were occasionally observed, suggesting progression to more chronic liver disease.

Biochemical Findings:

The biochemical abnormalities reflected hepatocellular damage. Key findings from early case series are summarized in the tables below.

Table 1: Summary of Patient Characteristics and Dosage from Early Studies

| Study (Year) | Number of Patients | Age Range (years) | Gender (Female:Male) | Daily Dosage of this compound | Duration of Ingestion |

| Reynolds et al. (1971) | 6 | Not specified | Not specified | Not specified | 1 to 2 years |

| Willing and Hecker (1971) | Not specified | Adult, Aged | Predominantly Female | Not specified | Not specified |

| Cooksley et al. (1973) | 29 (prospective) | Adult, Aged | Not specified | Not specified | Not specified |

| Gjone et al. (1972) | 5 | Not specified | Not specified | Not specified | > 6 months |

Specific dosage information was often not detailed in the initial reports, as many patients were taking proprietary laxative mixtures.

Table 2: Summary of Biochemical Findings in Patients with this compound-Induced Hepatotoxicity

| Study (Year) | Serum Transaminases (SGOT/AST, SGPT/ALT) | Serum Alkaline Phosphatase (ALP) | Serum Bilirubin | Serum Globulins | Autoantibodies |

| Reynolds et al. (1971) | Increased 10 to 40 times the upper limit of normal | Not consistently elevated | Elevated | Raised | Positive LE-cell test, antinuclear antibody, and smooth-muscle antibody present in some patients. |

| Willing and Hecker (1971) | Elevated | Elevated | Elevated | Not specified | Not specified |

| Cooksley et al. (1973) | Elevated Aspartate Aminotransferase (AST) | Not specified | Elevated | Not specified | Not specified |

| Gjone et al. (1972) | Increased (SGOT, SGPT) | Not specified | Increased | Increased | LE-factor positive, ANF positive, and SMA positive in some patients. |

Histopathological Findings:

Liver biopsies were a crucial diagnostic tool in these early studies. The histological picture was often indistinguishable from other forms of chronic active hepatitis. Key features included:

-

Piecemeal Necrosis: Destruction of liver cells at the interface between the portal tracts and the liver lobules.

-

Portal Tract Infiltration: The portal tracts were heavily infiltrated with inflammatory cells, predominantly lymphocytes and plasma cells.

-

Fibrosis and Cirrhosis: In advanced cases, there was evidence of scarring (fibrosis) and the development of cirrhosis.

-

Hepatocellular Damage: Ballooning degeneration and acidophilic bodies (a sign of apoptosis) were also described.

Clinical and Diagnostic Protocols of the Era

The investigation of patients with suspected this compound hepatotoxicity in the early 1970s relied on a combination of clinical assessment, biochemical tests, and liver histology.

Experimental Protocols: Clinical Diagnostic and Monitoring Procedures

-

Biochemical Analysis:

-

Sample: Serum was the primary sample used for biochemical tests.

-

Liver Function Tests: The panel of tests typically included:

-

Serum Transaminases: Serum glutamic-oxaloacetic transaminase (SGOT), now known as aspartate aminotransferase (AST), and serum glutamic-pyruvic transaminase (SGPT), now known as alanine (B10760859) aminotransferase (ALT), were the key markers of hepatocellular injury.

-

Alkaline Phosphatase (ALP): A marker of cholestasis.

-

Serum Bilirubin: To quantify the severity of jaundice.

-

Serum Proteins: Total protein, albumin, and globulins were measured to assess the synthetic function of the liver and to detect hypergammaglobulinemia, a common feature of chronic active hepatitis.

-

-

Autoantibody Testing: Tests for antinuclear antibodies (ANA), smooth muscle antibodies (SMA), and the LE cell phenomenon were performed to investigate an autoimmune component, as the clinical picture often resembled autoimmune hepatitis.

-

-

Liver Biopsy and Histological Examination:

-

Procedure: A percutaneous liver biopsy was the standard method for obtaining liver tissue.

-

Tissue Processing: The biopsy specimens were fixed (commonly in formalin), embedded in paraffin, sectioned, and stained with a variety of histological stains.

-

Staining: Hematoxylin and eosin (B541160) (H&E) was the primary stain for assessing the overall liver architecture and inflammatory infiltrate. Special stains for connective tissue (e.g., Masson's trichrome) were used to evaluate the degree of fibrosis.

-

Microscopic Examination: A pathologist would then examine the stained sections under a microscope to identify the characteristic features of chronic active hepatitis, as described above.

-

-

Drug Challenge Studies:

-

In some cases, after a patient had recovered upon withdrawal of the drug, a "challenge" with oxyphenisatin was performed under close medical supervision.[3] A subsequent sharp rise in serum transaminase levels was considered strong evidence of causality. This practice is now generally considered unethical.

-

Logical Progression of this compound Hepatotoxicity

The following diagram illustrates the typical clinical pathway of a patient with this compound-induced liver injury, based on the descriptions in the early case reports.

Caption: Clinical pathway of this compound hepatotoxicity.

Proposed Mechanisms of Toxicity

The exact mechanisms by which this compound causes liver injury have not been elucidated through experimental studies. However, the clinical features, particularly the presence of autoantibodies and a histological picture resembling autoimmune hepatitis in some cases, led early investigators to hypothesize that an immune-mediated mechanism was involved. The long latency period between starting the drug and the onset of liver disease is also consistent with an immunological reaction. It is possible that metabolites of this compound could act as haptens, binding to liver proteins and triggering an autoimmune response in susceptible individuals.

Conclusion

The early clinical studies from the 1970s were pivotal in identifying this compound as a significant cause of drug-induced liver injury, primarily in the form of chronic active hepatitis. The collective evidence from numerous case reports and a few prospective studies established a clear association between the long-term use of this laxative and severe, sometimes progressive, liver disease. While the precise molecular mechanisms of its hepatotoxicity remain undefined due to a lack of dedicated experimental research following its market withdrawal, the clinical data serves as a crucial historical example of idiosyncratic drug-induced liver injury. This technical guide, by summarizing the key clinical and pathological findings from this early literature, provides a valuable resource for understanding the hepatotoxic potential of this compound and serves as a reminder of the importance of post-marketing surveillance for adverse drug reactions.

References

Oxyphenisatin Acetate: A Modulator of the Cell Starvation Response - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyphenisatin acetate (B1210297), a pro-drug of oxyphenisatin, has emerged as a compound of interest for its potent anti-proliferative effects in various cancer cell lines.[1][2] This technical guide provides an in-depth overview of the mechanism of action of oxyphenisatin acetate, with a particular focus on its ability to induce a multifaceted cell starvation response. We will explore its effects on key signaling pathways, the induction of autophagy, and the eventual triggering of apoptosis. This document synthesizes key quantitative data, provides detailed experimental protocols for the assays used to elucidate these effects, and includes visualizations of the relevant biological pathways and experimental workflows.

Introduction to this compound

This compound (OXY) is a derivative of oxyphenisatin, a compound historically used as a laxative.[3] More recently, its potential as an anti-cancer agent has been investigated, revealing a complex mechanism of action centered around the induction of cellular stress pathways that mimic nutrient deprivation.[1][2] Studies have shown that OXY can inhibit the growth of various cancer cell lines, particularly those of breast cancer origin.[1][2] Its mode of action involves the selective inhibition of protein synthesis, a hallmark of the cellular starvation response.[1] This initial trigger leads to a cascade of downstream events, including the activation of nutrient-sensing pathways, induction of autophagy, mitochondrial dysfunction, and ultimately, programmed cell death.[1][2]

Mechanism of Action: Induction of a Cell Starvation Response

The primary mechanism by which this compound exerts its anti-proliferative effects is by triggering a robust cell starvation response.[1][2] This is initiated by the rapid and selective inhibition of protein synthesis, a critical cellular process that is tightly regulated in response to nutrient availability.

Inhibition of Protein Synthesis and Activation of Nutrient Sensing Pathways

Treatment of cancer cells with this compound leads to a significant reduction in the incorporation of radiolabeled amino acids, indicating a direct or indirect inhibition of translation.[4] This inhibition of protein synthesis activates key nutrient-sensing pathways that are central to the cell's response to starvation.

A pivotal event in this process is the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α).[1][4] Phosphorylation of eIF2α is a general stress response mechanism that leads to a global shutdown of protein synthesis while selectively allowing the translation of stress-responsive proteins. OXY treatment has been shown to activate two of the four known eIF2α kinases: GCN2, which is typically activated by amino acid starvation, and PERK, a sensor of endoplasmic reticulum (ER) stress.[1]

Concurrently, this compound modulates the activity of the AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (B549165) (mTOR) signaling pathways.[1][4] AMPK, a key energy sensor, is activated upon OXY treatment, while the mTOR pathway, a central regulator of cell growth and proliferation, is inhibited.[1][4] This reciprocal regulation is a classic hallmark of the cellular response to low energy and nutrient levels.

Induction of Autophagy and Mitochondrial Dysfunction

The activation of the cell starvation response by this compound leads to the induction of autophagy, a cellular self-digestion process that is essential for survival during periods of nutrient deprivation.[1][2] Autophagy involves the sequestration of cytoplasmic components into double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation and recycling of their contents. OXY treatment has been shown to increase the levels of autophagy markers, indicating an upregulation of this process.[1]

In addition to inducing autophagy, this compound also causes mitochondrial dysfunction and an increase in the production of reactive oxygen species (ROS).[1][2] This mitochondrial stress further contributes to the overall cellular stress state and can be a trigger for apoptosis.

Autocrine TNFα-Mediated Apoptosis

The culmination of the cellular stress induced by this compound is the activation of programmed cell death, or apoptosis.[1] In estrogen receptor (ER) positive breast cancer cells, this process has been shown to be mediated by an autocrine loop involving tumor necrosis factor-alpha (TNFα).[1] OXY treatment induces the expression and secretion of TNFα, which then acts on the same cells to trigger apoptosis through its receptor, TNFR1.[1] This leads to the activation of both the intrinsic and extrinsic apoptotic pathways.[1]

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on various cancer cell lines.

Table 1: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| MCF7 | Breast (ER+) | ~0.8 |

| T47D | Breast (ER+) | ~0.6 |

| HS578T | Breast (Triple-Negative) | ~2.1 |

| MDA-MB-468 | Breast (Triple-Negative) | ~1.8 |

Data compiled from studies by Morrison et al.[1]

Table 2: Effect of this compound on Macromolecular Synthesis

| Cell Line | Treatment | DNA Synthesis (% of Control) | RNA Synthesis (% of Control) | Protein Synthesis (% of Control) |

| MCF7 | 10 µM OXY | ~80% | ~90% | ~20% |

| MDA-MB-231 | 10 µM OXY | No significant change | No significant change | No significant change |

Data represents the approximate inhibition of radiolabeled precursor incorporation after treatment with this compound (OXY).[4]

Table 3: Modulation of Key Signaling Proteins by this compound

| Protein | Post-translational Modification | Effect of OXY Treatment |

| eIF2α | Phosphorylation | Increased |

| GCN2 | Phosphorylation | Increased |

| PERK | Phosphorylation | Increased |

| AMPK | Phosphorylation | Increased |

| p70S6K (mTOR substrate) | Phosphorylation | Decreased |

| 4E-BP1 (mTOR substrate) | Phosphorylation | Decreased |

Summary of Western blot analyses following treatment with this compound (OXY).[1][4]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Measurement: Incubate the plate at room temperature for 2-4 hours in the dark to allow for complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protein Synthesis Assay ([¹⁴C]Leucine Incorporation)

This assay measures the rate of new protein synthesis by quantifying the incorporation of a radiolabeled amino acid.

-

Cell Seeding and Treatment: Seed cells in a 24-well plate and treat with this compound as described for the MTT assay.

-

Radiolabeling: Following compound treatment, add [¹⁴C]leucine to each well to a final concentration of 1 µCi/mL.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Cell Lysis and Precipitation: Wash the cells twice with ice-cold PBS. Add 500 µL of ice-cold 10% trichloroacetic acid (TCA) to each well and incubate on ice for 30 minutes to precipitate the proteins.

-

Washing: Wash the precipitate twice with ice-cold 10% TCA and once with ice-cold 95% ethanol.

-

Solubilization: Add 250 µL of 0.1 M NaOH to each well to solubilize the protein precipitate.

-

Scintillation Counting: Transfer the solubilized protein to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Normalize the counts per minute (CPM) to the total protein content in parallel wells and express the results as a percentage of the control.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in cell lysates.

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Separate the proteins by size on a polyacrylamide gel using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-eIF2α, anti-LC3B, anti-AMPK) diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST and then visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

Autophagy Detection (LC3-II Analysis)

The conversion of LC3-I to the lipidated form LC3-II is a hallmark of autophagy and can be assessed by Western blot.

-

Sample Preparation and Western Blotting: Prepare cell lysates and perform Western blotting as described above.

-

Antibody Incubation: Use a primary antibody that recognizes both LC3-I and LC3-II.

-

Data Analysis: Quantify the band intensities for both LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction. For a more robust assessment of autophagic flux, cells can be co-treated with a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) to measure the accumulation of LC3-II.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its in vitro characterization.

References

Whitepaper: The Emergent Anti-Cancer Potential of Oxyphenisatin Acetate

Audience: Researchers, scientists, and drug development professionals.

Abstract

Oxyphenisatin acetate (B1210297), a diphenyl oxindole (B195798) derivative historically utilized as a laxative, is experiencing a resurgence in the scientific community as a promising anti-cancer agent.[1] Initially shelved due to concerns over hepatotoxicity with long-term use, recent investigations have repurposed this small molecule, revealing potent and multifaceted mechanisms of anti-tumor activity. This technical guide synthesizes the current understanding of oxyphenisatin acetate's mode of action, presents key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the complex signaling pathways it modulates. The evidence points towards its significant potential, particularly in aggressive and hard-to-treat cancers like triple-negative breast cancer (TNBC), by inducing a unique form of cell death known as oncosis and triggering a profound cell starvation response.[2][3][4]

Introduction: From Laxative to Lead Compound

This compound (also known as Acetalax) is a pro-drug of oxyphenisatin.[5][6] Its initial development and use were for the treatment of constipation.[1] However, contemporary high-throughput screening and mechanistic studies have unveiled its selective and potent antiproliferative effects against a range of cancer cell lines.[7][8] This has spurred renewed interest in this compound and its analogs, such as bisacodyl, as candidates for drug repurposing in oncology.[1][8] The primary appeal lies in their novel mechanisms of action, which are distinct from standard chemotherapies and offer potential avenues to overcome drug resistance.[8]

Core Mechanisms of Anti-Cancer Activity

The anti-neoplastic effects of this compound are not attributed to a single mode of action but rather a coordinated induction of multiple cell stress and death pathways.

TRPM4 Poisoning and Induction of Oncosis in TNBC

A pivotal discovery in the anti-cancer activity of this compound is its ability to "poison" the Transient Receptor Potential Melastatin member 4 (TRPM4), a plasma membrane sodium transporter.[1][2] This mechanism is particularly prominent in triple-negative breast cancer (TNBC) cell lines.[2][3]

-